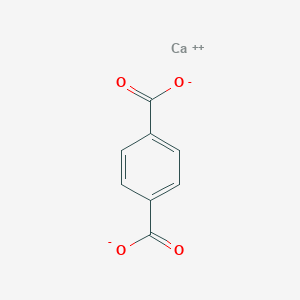

Calcium terephthalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHPKIXIIACPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101340682 | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-48-4, 16130-76-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016130760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2LWP8E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Calcium Terephthalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium terephthalate (B1205515) trihydrate (C₈H₄O₄Ca·3H₂O). The document details the crystallographic parameters, coordination environment of the calcium ion, and the experimental methodologies employed for its structural determination.

Crystal Structure and Crystallographic Data

The crystal structure of calcium terephthalate trihydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its structural integrity is maintained by a complex network of coordination bonds and hydrogen bonding.

1.1. Unit Cell Parameters

The fundamental building block of the crystal lattice is defined by the following unit cell dimensions and parameters. This data is crucial for phase identification and computational modeling.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.11 ± 0.01 Å |

| b | 21.67 ± 0.02 Å |

| c | 6.59 ± 0.01 Å |

| β | 92.3 ± 0.2° |

| Unit Cell Volume (U) | 1014.4 ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density (Dₓ) | 1.690 g/cm³ |

| Measured Density (Dₘ) | 1.69 g/cm³[1] |

1.2. Molecular and Coordination Structure

The asymmetric unit of calcium terephthalate trihydrate consists of a calcium ion, a terephthalate dianion, and three water molecules. The terephthalate ion is not perfectly planar; each of its carboxyl groups is twisted by approximately 5° relative to the plane of the benzene (B151609) ring[1].

The calcium ion exhibits an eightfold coordination, creating a robust, three-dimensional coordination polymer network. The coordination sphere of the calcium ion is comprised of oxygen atoms from both the terephthalate ligands and the water molecules of hydration.

| Coordinated Atom | Source Molecule | Number of Bonds |

| Oxygen | Terephthalic Acid Ions | 4 (from three separate ions) |

| Oxygen | Water Molecules | 4 |

| Total | 8 |

This coordination geometry is critical to the material's stability and physical properties[1]. The water molecules play a dual role: they complete the coordination sphere of the calcium ion and participate in an extensive network of hydrogen bonds, further stabilizing the crystal lattice.

Experimental Protocols

The determination of the crystal structure of calcium terephthalate trihydrate involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

2.1. Synthesis of Calcium Terephthalate Trihydrate

Single crystals suitable for X-ray diffraction can be prepared via aqueous precipitation. A common method involves the reaction of terephthalic acid with a calcium salt in an aqueous medium.

Methodology:

-

Reactant Preparation: A solution of a soluble terephthalate salt is prepared by reacting terephthalic acid with a stoichiometric amount of a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in deionized water[2].

-

Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), is slowly added to the terephthalate solution under constant stirring[2].

-

Crystallization: The resulting mixture, containing the precipitated calcium terephthalate trihydrate, is allowed to stand. Slow cooling or slow evaporation of the solvent can promote the growth of larger, higher-quality single crystals.

-

Isolation: The formed crystals are separated from the solution by filtration, washed with deionized water to remove any soluble impurities, and then dried under ambient conditions[2]. An alternative synthesis route involves the direct reaction of terephthalic acid with calcium oxide in water[3].

2.2. X-ray Diffraction and Structure Determination

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive information on unit cell dimensions, space group symmetry, and atomic coordinates.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (typically Cu Kα, λ = 1.5406 Å)[4]. The diffraction pattern—the positions and intensities of the diffracted X-ray beams—is recorded by a detector.

-

Structure Solution: The crystal structure was solved using the symbolic addition method, a direct method used to determine the phases of the structure factors from the measured diffraction intensities[1].

-

Structure Refinement: The initial structural model is refined using a block-matrix least-squares method[1]. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final R-value of 0.135 for 1311 observed structure factors[1].

Visualized Experimental Workflow

The logical flow from material synthesis to final structure determination is a critical pathway in crystallography. The following diagram illustrates the key stages in the analysis of calcium terephthalate trihydrate.

Caption: Workflow for Crystal Structure Determination.

References

A Technical Guide to Calcium Terephthalate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16130-76-0[1][2][3]

This technical guide provides an in-depth overview of calcium terephthalate (B1205515), a versatile chemical compound with significant applications in materials science and emerging roles in drug delivery systems. This document outlines its fundamental properties, detailed synthesis protocols, characterization data, and potential applications relevant to the scientific community.

Chemical and Physical Properties

Calcium terephthalate, the calcium salt of terephthalic acid, is a white crystalline solid.[2] Its properties make it a valuable precursor in the synthesis of metal-organic frameworks (MOFs) and as a component in advanced polymer composites.[4][5] A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄CaO₄ | [1][2] |

| Molecular Weight | 204.19 g/mol | [1][6] |

| CAS Number | 16130-76-0 | [1][2][3] |

| Appearance | White crystalline solid | [2] |

| Solubility | Sparingly soluble in water, with increased solubility in alkaline conditions. Soluble in some organic solvents. | [7][8] |

| Thermal Decomposition | Onset of decomposition occurs at elevated temperatures, yielding calcium oxide and other byproducts. The exact temperature can vary based on the heating rate and atmosphere. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of calcium terephthalate are crucial for reproducibility and further research. Below are protocols for common synthesis routes.

Hydrothermal Synthesis of Calcium Terephthalate MOF

This method is widely used for the preparation of crystalline calcium terephthalate-based metal-organic frameworks (MOFs).

Materials:

-

Calcium nitrate (B79036) (Ca(NO₃)₂)

-

Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

-

Deionized water

Procedure:

-

Dissolve 0.5 g of calcium nitrate and 0.5 g of terephthalic acid in 60 mL of deionized water in a beaker.[3]

-

Stir the mixture for 15 minutes using a magnetic stirrer to ensure homogeneity.[3]

-

Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.[3]

-

Seal the autoclave and place it in a laboratory oven preheated to 120°C.[3]

-

Maintain the temperature for 12 hours to allow for the self-assembly and crystallization of the Ca-MOF.[3]

-

After the reaction is complete, allow the autoclave to cool down to room temperature.

-

Collect the solid product by centrifugation at 6000 rpm for 8 minutes.[3]

-

Wash the product with ethanol three times to remove any unreacted starting materials and impurities.[3]

-

Dry the final product in an oven at 80°C overnight.[3]

-

Gently grind the dried product using a mortar and pestle to obtain a fine powder.[3]

Synthesis from Recycled Polyethylene Terephthalate (PET)

An environmentally friendly approach involves the upcycling of PET waste to produce calcium terephthalate.

Materials:

-

PET pellets or flakes

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Water

Procedure:

-

Blend PET pellets with calcium hydroxide powder in a reactive melt processor.[10][11][12]

-

The mechanical interaction and thermal energy during melt mixing facilitate the initial stages of PET degradation and reaction with calcium hydroxide.[5][11]

-

The resulting mixture is then subjected to hydrolysis in water.[10][11]

-

The hydrolysis process completes the conversion of the terephthalate moieties in PET to calcium terephthalate.[10]

-

The solid calcium terephthalate product is then separated from the reaction mixture, washed, and dried.

Characterization

A comprehensive characterization of synthesized calcium terephthalate is essential to confirm its identity, purity, and structural properties.

| Technique | Observation | Inferred Property |

| Powder X-ray Diffraction (PXRD) | Characteristic diffraction peaks | Crystalline structure and phase purity |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Thermal stability and decomposition profile |

| Scanning Electron Microscopy (SEM) | Visualization of particle morphology | Particle size, shape, and surface features |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational bands corresponding to carboxylate and aromatic groups | Confirmation of functional groups and coordination |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of protons and carbons | Structural elucidation of the organic linker |

Diagrams and Workflows

Visual representations of experimental and logical processes can aid in understanding the synthesis and application of calcium terephthalate.

References

- 1. researchgate.net [researchgate.net]

- 2. Toward sustainable syntheses of Ca-based MOFs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and analytical characterization of Ca-BTC metal organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactive melt processing of poly(ethylene terephthalate) waste into calcium terephthalate - ProQuest [proquest.com]

- 6. Calcium terephthalate | C8H4CaO4 | CID 167516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 5793-85-1: calcium phthalate | CymitQuimica [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Express Polymer Letters [expresspolymlett.com]

- 12. researchgate.net [researchgate.net]

calcium terephthalate molecular weight and formula

An In-depth Technical Guide on Calcium Terephthalate (B1205515)

This guide provides core information regarding the molecular properties of calcium terephthalate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Calcium terephthalate is the calcium salt of terephthalic acid. Its fundamental molecular attributes are summarized below.

Quantitative Molecular Data

The chemical formula and molecular weight of calcium terephthalate are essential for stoichiometric calculations and material characterization in a research and development setting.

| Property | Value | Citations |

| Molecular Formula | C₈H₄CaO₄ | [1][2] |

| Molecular Weight | 204.19 g/mol | [1][3][4] |

| Monoisotopic Mass | 203.9735495 Da | [1] |

Logical Relationship of Components

The formation of calcium terephthalate involves an acid-base reaction between terephthalic acid and a calcium source. The following diagram illustrates the relationship between the parent compound and its resulting salt.

References

An In-depth Technical Guide to the Solubility of Calcium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium terephthalate (B1205515). Given the compound's relevance in polymer chemistry and materials science, understanding its behavior in different solvents is crucial for its synthesis, purification, and application. This document compiles available qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Data Presentation: Solubility of Calcium Terephthalate

The table below summarizes the qualitative solubility of calcium terephthalate in different solvent types.

| Solvent Type | Solubility | Remarks |

| Water | Insoluble/Sparingly Soluble | Calcium terephthalate is noted to be insoluble in water, a property leveraged in its separation from more soluble salts like calcium p-toluate.[2] It precipitates from aqueous solutions upon the addition of a soluble calcium salt to a terephthalate salt solution.[1][2] |

| Ethylene (B1197577) Glycol | Likely Sparingly Soluble | While specific data is unavailable for calcium terephthalate, its precursor, terephthalic acid, has low solubility in ethylene glycol.[3] |

| Alkaline Solutions (e.g., NaOH, Ammonia) | Sparingly Soluble | The solubility of terephthalate salts can be influenced by pH. Disodium (B8443419) terephthalate's solubility is reduced in the presence of sodium hydroxide (B78521).[4][5] While calcium terephthalate can be synthesized in the presence of bases like calcium hydroxide, it exists as a precipitate, indicating low solubility.[6][7] |

| Common Organic Solvents | Likely Sparingly Soluble | Terephthalic acid, the parent acid of calcium terephthalate, is poorly soluble in many common organic solvents.[8] It is expected that the salt form, calcium terephthalate, would also exhibit low solubility in non-polar and many polar organic solvents. |

Experimental Protocols for Solubility Determination

For a sparingly soluble salt like calcium terephthalate, several experimental methods can be employed to determine its solubility quantitatively. The following are detailed protocols for key experimental approaches.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a compound.

Objective: To determine the mass of calcium terephthalate dissolved in a known volume of solvent at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Saturation: An excess amount of calcium terephthalate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is placed in a constant temperature bath and agitated for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[9]

-

Separation: Once equilibrium is achieved, the saturated solution is carefully filtered to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container.

-

Drying: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that will not cause decomposition of the calcium terephthalate.

-

Weighing: The container with the dried solute is weighed. The mass of the dissolved calcium terephthalate is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL or mol/L).

Titration Method

This method involves titrating one of the ions of the dissolved salt. For calcium terephthalate, the terephthalate anion can be titrated with a standardized acid.

Objective: To determine the concentration of the terephthalate anion in a saturated solution.

Apparatus:

-

Equipment for saturation and filtration (as in the gravimetric method)

-

Burette

-

Pipettes

-

pH meter or a suitable indicator

Procedure:

-

Prepare Saturated Solution: A saturated solution of calcium terephthalate is prepared and filtered as described in the gravimetric method.

-

Sample Preparation: A known volume of the clear filtrate is pipetted into a flask.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The terephthalate anion is a weak base and will react with the acid.

-

Endpoint Determination: The endpoint of the titration can be determined using a pH meter to monitor the change in pH or with a suitable indicator.

-

Calculation: The concentration of the terephthalate anion is calculated from the volume of the titrant used to reach the endpoint. Since the stoichiometry of calcium terephthalate (CaC₈H₄O₄) is 1:1, the molar concentration of calcium terephthalate is equal to the molar concentration of the terephthalate anion.

Instrumental Analysis (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)

For very sparingly soluble salts, instrumental methods like ICP-MS can provide high sensitivity and accuracy for determining the concentration of the metal cation.

Objective: To determine the concentration of calcium ions in a saturated solution.

Apparatus:

-

Equipment for saturation and filtration (as in the gravimetric method)

-

Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

-

Volumetric glassware for dilutions

Procedure:

-

Prepare Saturated Solution: A saturated solution of calcium terephthalate is prepared and filtered as described in the gravimetric method.

-

Sample Dilution: A precise volume of the clear filtrate is carefully diluted with an appropriate solvent (usually deionized water with a trace amount of acid to prevent precipitation) to a concentration within the linear range of the ICP-MS instrument.

-

Calibration: A series of standard solutions with known concentrations of calcium are prepared and used to generate a calibration curve.

-

Analysis: The diluted sample is introduced into the ICP-MS, and the intensity of the signal corresponding to calcium is measured.

-

Calculation: The concentration of calcium in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor. The molar concentration of calcium terephthalate is equal to the molar concentration of the calcium ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the solubility of a sparingly soluble salt like calcium terephthalate.

Caption: Experimental workflow for determining the solubility of calcium terephthalate.

References

- 1. US2938050A - Process for the recovery of terephthalic acid and alkalies from solutions containing alkali metal salts of terephthalic acid - Google Patents [patents.google.com]

- 2. US3205260A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]

- 3. expresspolymlett.com [expresspolymlett.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. US4215224A - Removal of dissolved disodium terephthalate from aqueous solution also containing sodium hydroxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4542239A - Process for recovering terephthalic acid from waste polyethylene terephthalate - Google Patents [patents.google.com]

- 8. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to the Thermal Decomposition Process of Calcium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition process of anhydrous calcium terephthalate (B1205515). It details the experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents the key decomposition stages and products, and discusses the reaction mechanism and kinetics. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, particularly in the fields of materials science, polymer chemistry, and drug development, where understanding the thermal stability and degradation pathways of such materials is crucial.

Introduction

Calcium terephthalate, the calcium salt of terephthalic acid, is a metal-organic framework (MOF) precursor and can also be a product of the recycling of polyethylene (B3416737) terephthalate (PET). Its thermal behavior is of significant interest for its applications in high-temperature processes, as a component in polymer composites, and in the development of novel materials. The thermal decomposition of calcium terephthalate involves the breakdown of its organic and inorganic components upon heating, leading to the formation of various solid and gaseous products. A thorough understanding of this process is essential for predicting material performance, ensuring process safety, and enabling the design of materials with tailored thermal properties.

Experimental Protocols

The primary techniques for studying the thermal decomposition of calcium terephthalate are thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for evolved gas analysis (EGA), and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Typical Experimental Parameters:

| Parameter | Value/Range |

|---|---|

| Instrument | Thermogravimetric Analyzer (e.g., Seiko Exstar 6300) |

| Sample Mass | 5 - 15 mg |

| Crucible | Alumina or platinum |

| Atmosphere | Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air) |

| Flow Rate | 20 - 100 mL/min |

| Heating Rate | 5 - 20 °C/min (a common rate is 10 °C/min) |

| Temperature Range | Ambient to 900 °C or higher |

Procedure:

-

An accurately weighed sample of anhydrous calcium terephthalate is placed in the TGA crucible.

-

The furnace is purged with the desired gas for a set period to ensure a stable atmosphere.

-

The sample is heated at a constant rate through the specified temperature range.

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify decomposition stages.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR

Objective: To identify the chemical composition of the gaseous products evolved during decomposition.

Procedure: The outlet of the TGA furnace is connected to a mass spectrometer or an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases. As the sample decomposes in the TGA, the gaseous products are continuously analyzed by the coupled instrument, providing real-time information about their identity.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining whether the process is endothermic or exothermic and quantifying the enthalpy changes.

Typical Experimental Parameters:

| Parameter | Value/Range |

|---|---|

| Instrument | Differential Scanning Calorimeter |

| Sample Mass | 2 - 10 mg |

| Crucible | Aluminum or platinum, often hermetically sealed |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

| Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min (consistent with TGA for comparison) |

| Temperature Range | Ambient to a temperature beyond the final decomposition stage |

Procedure:

-

A weighed sample is placed in a DSC pan, and an empty pan is used as a reference.

-

Both pans are heated at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic or exothermic peaks corresponding to thermal events.

Thermal Decomposition Pathway and Products

The thermal decomposition of anhydrous calcium terephthalate in an inert atmosphere is characterized by a major decomposition step occurring at high temperatures.

Decomposition Stages:

Based on thermogravimetric analysis, the primary decomposition of anhydrous calcium terephthalate occurs in a single, significant mass loss event in the temperature range of approximately 500 °C to 800 °C[1]. This stage is attributed to the breakdown of the terephthalate organic ligand[1].

Decomposition Products:

-

Solid Residue: The decomposition of the organic ligand is expected to lead to the formation of calcium carbonate (CaCO₃) as an intermediate solid product. At higher temperatures, calcium carbonate itself decomposes to calcium oxide (CaO) and carbon dioxide (CO₂).

-

Gaseous Products: The breakdown of the terephthalate ring is a complex process that can generate a variety of gaseous products. Based on studies of PET and terephthalic acid pyrolysis, these are likely to include:

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Benzene

-

Benzoic acid

-

Other aromatic and aliphatic hydrocarbons

-

The following diagram illustrates a generalized experimental workflow for investigating the thermal decomposition of calcium terephthalate.

Reaction Mechanism and Kinetics

Proposed Decomposition Mechanism

A definitive, universally accepted stepwise mechanism for the thermal decomposition of calcium terephthalate is not extensively detailed in the available literature. However, based on the principles of thermal decomposition of metal carboxylates, a plausible pathway can be proposed. The process is initiated by the cleavage of the carboxylate-metal bond and the subsequent fragmentation of the terephthalate ligand.

The following diagram outlines a logical relationship for the proposed decomposition pathway.

Kinetic Analysis

The study of the kinetics of the decomposition process provides valuable information about the reaction rates and the energy barriers involved. The activation energy (Ea) and the pre-exponential factor (A) are key parameters determined from kinetic analysis of TGA data obtained at multiple heating rates. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are commonly employed to determine the activation energy as a function of the extent of conversion, which can reveal the complexity of the decomposition mechanism.

Due to the lack of specific experimental data for the thermal decomposition of pure calcium terephthalate in the searched literature, a quantitative table of kinetic parameters cannot be provided at this time.

Summary of Quantitative Data

The available literature does not provide a comprehensive set of quantitative data for the thermal decomposition of pure anhydrous calcium terephthalate. The primary information gathered is a qualitative description of the main decomposition stage.

| Thermal Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products (Predicted) | Enthalpy Change (ΔH) |

| Main Decomposition | ~500 - 800[1] | Not specified | CO₂, CO, Benzene, Benzoic Acid, etc. | Not specified |

Note: The evolved products are predicted based on the decomposition of similar materials and require experimental confirmation via TGA-MS or TGA-FTIR.

Conclusion

The thermal decomposition of anhydrous calcium terephthalate is a high-temperature process dominated by the breakdown of the organic terephthalate ligand. While the general temperature range of this decomposition is known, a detailed quantitative understanding of the process, including precise mass losses, a definitive identification of evolved gases, a validated stepwise reaction mechanism, and specific kinetic parameters, requires further experimental investigation. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct such studies and to better understand the thermal behavior of this important material.

References

Spectroscopic and Thermal Analysis of Calcium Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic and thermal analysis techniques used to characterize calcium terephthalate (B1205515), a compound of increasing interest in materials science and pharmaceutical development. This guide details the experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA), presenting key quantitative data in structured tables for easy reference and comparison.

Introduction to Calcium Terephthalate

Calcium terephthalate (C₈H₄CaO₄) is a metal-organic framework (MOF) precursor and a coordination polymer formed between calcium ions and terephthalate ligands.[1][2] It often crystallizes as a trihydrate (C₈H₄CaO₄·3H₂O) and exhibits a monoclinic crystal structure.[3] The characterization of its structural and thermal properties is crucial for its application in various fields, including as a precursor for the synthesis of other materials and in the development of novel drug delivery systems. Spectroscopic and thermal analysis techniques are indispensable tools for confirming its identity, purity, and stability.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of calcium terephthalate, FTIR is used to confirm the coordination of the carboxylate groups of terephthalic acid to the calcium ion. A key indicator is the absence of the broad O-H stretching band characteristic of the carboxylic acid dimer, and the presence of distinct asymmetric and symmetric stretching vibrations of the coordinated carboxylate group.[4]

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the infrared spectrum of a solid calcium terephthalate sample to identify its characteristic functional groups.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solid calcium terephthalate powder

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol, followed by a dry wipe.

-

Record a background spectrum to account for environmental interferences (e.g., CO₂, water vapor).

-

Place a small amount of the calcium terephthalate powder onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the resulting spectrum (e.g., baseline correction, normalization) using the spectrometer's software.

FTIR Data Summary

The following table summarizes the characteristic infrared absorption bands for calcium terephthalate.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water (in trihydrate) |

| ~1610 - 1550 | Asymmetric COO⁻ stretching |

| ~1450 - 1360 | Symmetric COO⁻ stretching |

| ~850 - 650 | C-H out-of-plane bending of aromatic ring |

| Below 550 | Ca-O stretching |

Note: The absence of a broad absorption band between 2500-3000 cm⁻¹ confirms the deprotonation of the carboxylic acid groups.[4]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. For calcium terephthalate, XRD is used to confirm its crystal phase (typically monoclinic for the trihydrate), assess its crystallinity, and determine its lattice parameters.

Experimental Protocol: X-ray Diffraction

Objective: To obtain the powder X-ray diffraction pattern of a calcium terephthalate sample to identify its crystal structure.

Materials and Equipment:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder (zero-background sample holder is recommended)

-

Calcium terephthalate powder

-

Spatula

-

Glass slide

Procedure:

-

Finely grind the calcium terephthalate sample to ensure random orientation of the crystallites.

-

Carefully load the powdered sample into the sample holder.

-

Use a glass slide to gently press the powder and create a flat, smooth surface that is level with the holder's surface.

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 5° to 80°), step size (e.g., 0.02°), and scan speed.

-

Initiate the X-ray scan.

-

Upon completion, process the data using appropriate software to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacings.

-

Compare the obtained diffraction pattern with a reference database (e.g., ICDD) to confirm the phase.

XRD Data Summary

The following table presents typical X-ray diffraction peaks for anhydrous calcium terephthalate. The crystal structure of calcium terephthalate trihydrate is monoclinic.

| 2θ (degrees) | d-spacing (Å) |

| 18.8 | 4.72 |

| 21.6 | 4.11 |

| 25.7 | 3.46 |

| 26.9 | 3.31 |

| 31.2 | 2.86 |

Note: The d-spacing is calculated using Bragg's Law: nλ = 2d sin(θ), where λ is the wavelength of the X-ray source (for Cu Kα, λ ≈ 1.54 Å).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of calcium terephthalate and quantifying its water of hydration. The TGA thermogram of calcium terephthalate trihydrate shows distinct weight loss steps corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.[4]

Experimental Protocol: Thermogravimetric Analysis

Objective: To determine the thermal stability and composition of a calcium terephthalate sample by measuring its mass change as a function of temperature.

Materials and Equipment:

-

Thermogravimetric analyzer (TGA)

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Microbalance

-

Calcium terephthalate powder

-

Inert gas (e.g., nitrogen)

Procedure:

-

Tare an empty TGA sample pan.

-

Accurately weigh a small amount of the calcium terephthalate sample (typically 5-10 mg) into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Program the TGA with the desired temperature profile, typically a linear heating ramp (e.g., 10 °C/min) from room temperature to a final temperature above the decomposition point (e.g., 800 °C).

-

Start the analysis and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the temperatures of thermal events and the corresponding percentage weight loss.

TGA Data Summary

The thermal decomposition of calcium terephthalate trihydrate typically occurs in distinct stages.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~100 - 200 | ~21.8 | Loss of three water molecules of hydration |

| > 500 | Varies | Decomposition of anhydrous calcium terephthalate |

Note: The theoretical weight loss for three water molecules from calcium terephthalate trihydrate (molar mass ≈ 258.23 g/mol ) is approximately 20.9%. The final decomposition product at high temperatures is typically calcium carbonate or calcium oxide, depending on the atmosphere.

Integrated Analytical Approach

The combination of FTIR, XRD, and TGA provides a comprehensive characterization of calcium terephthalate. FTIR confirms the chemical structure and coordination, XRD provides information on the crystal structure and phase purity, and TGA reveals its thermal stability and hydration state.

This integrated approach is essential for quality control in the synthesis of calcium terephthalate and for understanding its behavior in various applications, providing the necessary data for researchers and professionals in materials science and drug development.

References

An In-Depth Technical Guide to the Initial Synthesis Methods for Calcium Terephthalate from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal initial synthesis methods for calcium terephthalate (B1205515) derived from terephthalic acid. The following sections detail the core synthetic pathways, experimental protocols, and comparative quantitative data to assist researchers and professionals in selecting and implementing the most suitable method for their specific applications.

Aqueous Precipitation Methods

Aqueous precipitation represents the most common and straightforward approach for the synthesis of calcium terephthalate. This method can be broadly categorized into two distinct pathways: a two-step process involving the formation of a soluble terephthalate salt intermediate and a direct reaction with a calcium base.

Two-Step Precipitation via Soluble Terephthalate Salt

This widely employed method involves the initial reaction of terephthalic acid with a strong base to form a water-soluble terephthalate salt. Subsequently, a soluble calcium salt is introduced to the solution, leading to the precipitation of calcium terephthalate.

Experimental Protocol:

A detailed experimental protocol for this method is outlined in a patented process[1]. The general steps are as follows:

-

Formation of Soluble Terephthalate Salt:

-

Dissolve terephthalic acid in deionized water.

-

Add a stoichiometric amount of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide) to the solution. The molar ratio of terephthalic acid to the hydroxide is typically 1:2.

-

The mixture is stirred at a temperature ranging from 40°C to 100°C for 6 to 24 hours to ensure the complete formation of the soluble terephthalate salt solution.

-

-

Precipitation of Calcium Terephthalate:

-

To the terephthalate salt solution, add a solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), in a 1:1 molar ratio with the terephthalate salt.

-

The reaction mixture is then stirred, sometimes with the aid of ultrasonication, at a temperature between 40°C and 100°C for 6 to 24 hours.

-

Calcium terephthalate precipitates out of the solution as a solid.

-

-

Isolation and Drying:

-

The precipitated calcium terephthalate is separated from the reaction mixture by filtration or centrifugation.

-

The solid is washed with deionized water to remove any soluble impurities.

-

The product is initially dried to obtain calcium terephthalate trihydrate.

-

To obtain anhydrous calcium terephthalate, the trihydrate is further dried under vacuum at a temperature between 100°C and 150°C.

-

Logical Workflow for Two-Step Aqueous Precipitation:

Caption: Workflow for the two-step aqueous precipitation synthesis of calcium terephthalate.

Direct Precipitation with Calcium Base

A more direct approach involves the reaction of terephthalic acid with a less soluble calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO), in an aqueous medium.

Experimental Protocol:

While specific quantitative data from peer-reviewed literature is less common for this direct method, the general procedure is as follows:

-

Reaction Mixture Preparation:

-

Suspend terephthalic acid in water.

-

Add a stoichiometric amount of calcium hydroxide or calcium oxide to the suspension.

-

The mixture is heated and stirred to facilitate the reaction.

-

-

Reaction and Precipitation:

-

The reaction is typically carried out at elevated temperatures, often near the boiling point of water, for a sufficient duration to ensure complete conversion.

-

Calcium terephthalate, being sparingly soluble in water, precipitates out as the reaction proceeds.

-

-

Isolation and Purification:

-

The precipitate is collected by filtration.

-

The product is washed with hot water to remove any unreacted starting materials and soluble byproducts.

-

The final product is dried in an oven.

-

Logical Workflow for Direct Aqueous Precipitation:

Caption: Workflow for the direct aqueous precipitation synthesis of calcium terephthalate.

Quantitative Data for Aqueous Precipitation Methods:

| Parameter | Two-Step Precipitation (NaOH/CaCl₂) | Direct Precipitation (Ca(OH)₂) | Reference |

| Reactants | Terephthalic Acid, NaOH, CaCl₂ | Terephthalic Acid, Ca(OH)₂ | [1] |

| Solvent | Deionized Water | Water | |

| Temperature | 40-100 °C | Not specified, typically elevated | |

| Reaction Time | 6-24 hours | Not specified | |

| Yield | Not explicitly stated | Not explicitly stated | |

| Purity | High (after washing) | Dependent on washing efficiency |

Note: Specific yield and purity data are often not provided in general method descriptions. These values are highly dependent on the precise reaction conditions and purification steps.

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. These techniques can lead to the formation of highly crystalline products with controlled morphologies.

Experimental Protocol:

While detailed protocols for the simple synthesis of calcium terephthalate are not as prevalent as for more complex metal-organic frameworks (MOFs), a general procedure can be outlined:

-

Reactant Preparation:

-

A mixture of terephthalic acid and a calcium source (e.g., calcium chloride, calcium nitrate, or calcium hydroxide) is prepared.

-

The reactants are dispersed in a suitable solvent, which is typically water for hydrothermal synthesis or an organic solvent (or a mixture with water) for solvothermal synthesis.

-

-

Hydrothermal/Solvothermal Reaction:

-

The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature, generally in the range of 100-200°C, for a defined period, which can range from several hours to days.

-

During this process, the increased temperature and pressure facilitate the dissolution of the reactants and the subsequent crystallization of the product.

-

-

Product Recovery:

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed with the solvent used for the reaction and then with a more volatile solvent like ethanol (B145695) to aid in drying.

-

The final product is dried in an oven.

-

Logical Workflow for Hydrothermal/Solvothermal Synthesis:

Caption: Workflow for the hydrothermal/solvothermal synthesis of calcium terephthalate.

Quantitative Data for Hydrothermal/Solvothermal Synthesis:

| Parameter | Hydrothermal Synthesis | Reference |

| Reactants | Terephthalic Acid, Calcium Salt/Base | |

| Solvent | Water, Organic Solvents (e.g., DMF) | |

| Temperature | 100-200 °C | |

| Reaction Time | Hours to Days | |

| Yield | Generally high | |

| Purity | High (crystalline product) |

Note: Specific quantitative data is highly dependent on the specific reactants, solvent, temperature, and reaction time used.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This approach is considered a green chemistry technique due to the reduction or elimination of solvents.

Experimental Protocol:

The mechanochemical synthesis of calcium terephthalate can be achieved by milling terephthalic acid with a solid calcium source.

-

Reactant Preparation:

-

Terephthalic acid and a solid calcium source, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂), are weighed in the desired stoichiometric ratio.

-

The reactants are placed in a milling jar along with milling balls. The material of the jar and balls (e.g., stainless steel, zirconia) and the ball-to-powder ratio are important parameters.

-

-

Ball Milling:

-

The milling jar is sealed and placed in a high-energy ball mill (e.g., a planetary or shaker mill).

-

The mixture is milled at a specific frequency for a predetermined duration. Milling times can range from minutes to several hours.

-

In some cases, a small amount of a liquid, known as liquid-assisted grinding (LAG), may be added to enhance the reaction rate.

-

-

Product Isolation:

-

After milling, the resulting powder is removed from the jar.

-

The product may be used as is or may be washed with a suitable solvent to remove any unreacted starting materials.

-

The final product is then dried.

-

Logical Workflow for Mechanochemical Synthesis:

Caption: Workflow for the mechanochemical synthesis of calcium terephthalate.

Quantitative Data for Mechanochemical Synthesis:

| Parameter | Mechanochemical Synthesis | Reference |

| Reactants | Terephthalic Acid, CaO/Ca(OH)₂ | [2] |

| Solvent | Solvent-free or Liquid-Assisted Grinding | |

| Milling Time | Minutes to Hours | |

| Yield | Can be high, often quantitative | [3] |

| Purity | Generally high, may require washing |

Note: The yield and purity of the mechanochemically synthesized product are highly dependent on the milling parameters (time, frequency, ball-to-powder ratio) and the stoichiometry of the reactants.

References

- 1. CN104292100A - Preparation method of calcium terephthalate, and application of calcium terephthalate in lithium ion battery - Google Patents [patents.google.com]

- 2. Mechanochemical methanolysis of polyethylene terephthalate using calcium oxide as solid base catalyst: a case study - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Calcium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium terephthalate (B1205515), a salt derived from terephthalic acid and calcium, is a compound of increasing interest in materials science and pharmaceutical research. Its rigid structure, thermal stability, and potential for forming metal-organic frameworks (MOFs) make it a versatile material with applications ranging from polymer composites to advanced drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous calcium terephthalate, detailed experimental protocols for its characterization, and insights into its synthesis and potential biological interactions.

Chemical and Physical Properties

Anhydrous calcium terephthalate is a white, crystalline solid. Its fundamental properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General and Physical Properties of Anhydrous Calcium Terephthalate

| Property | Value | Source(s) |

| Chemical Formula | C₈H₄CaO₄ | [1] |

| Molar Mass | 204.19 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Calculated Density | 1.93 g/cm³ | |

| Thermal Decomposition | 500 - 800 °C | [3] |

Table 2: Crystallographic Data of Anhydrous Calcium Terephthalate

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| Lattice Parameters | a = 18.84 Å | [4] |

| b = 5.34 Å | [4] | |

| c = 6.96 Å | [4] | |

| β = 87.26° | [4] |

Table 3: Solubility Profile of Terephthalic Acid (Precursor)

| Solvent | Solubility at 25°C | Source(s) |

| Water | Sparingly soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | 20 g / 100 g solvent | [5] |

| N,N-Dimethylformamide (DMF) | 6.7 g / 100 g solvent | [6] |

| Acetic Acid | 0.035 g / 100 g solvent | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of anhydrous calcium terephthalate are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of Anhydrous Calcium Terephthalate

This protocol describes a common method for synthesizing anhydrous calcium terephthalate from terephthalic acid and calcium hydroxide (B78521).

Materials:

-

Terephthalic acid (TPA)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Ethanol

-

Vacuum oven

Procedure:

-

Dissolution of Terephthalic Acid: In a beaker, dissolve terephthalic acid in deionized water. The amount of water should be sufficient to form a stirrable slurry.

-

Preparation of Calcium Hydroxide Suspension: In a separate beaker, prepare a suspension of calcium hydroxide in deionized water.

-

Reaction: Slowly add the calcium hydroxide suspension to the terephthalic acid slurry while stirring continuously. The molar ratio of TPA to Ca(OH)₂ should be 1:1.

-

Heating and Precipitation: Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes with constant stirring. A white precipitate of calcium terephthalate trihydrate will form.

-

Filtration and Washing: Allow the mixture to cool to room temperature, then filter the precipitate using a Buchner funnel. Wash the solid residue with deionized water to remove any unreacted starting materials, followed by a wash with ethanol.

-

Drying and Dehydration: Dry the collected calcium terephthalate trihydrate in an oven. To obtain the anhydrous form, heat the hydrated salt in a vacuum oven at 190°C for 2 hours.

-

Pulverization: After cooling, pulverize the resulting anhydrous calcium terephthalate to obtain a fine powder.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of anhydrous calcium terephthalate.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of the anhydrous calcium terephthalate powder into a TGA crucible (typically alumina).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert)

-

Temperature Range: Room temperature to 900°C

-

Heating Rate: 10 °C/min

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rate.

Powder X-ray Diffraction (PXRD)

PXRD is employed to confirm the crystal structure and phase purity of the synthesized anhydrous calcium terephthalate.

Instrument:

-

Powder X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation: Finely grind the anhydrous calcium terephthalate powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection:

-

2θ Range: 5° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

-

Data Analysis: Compare the obtained diffraction pattern with known patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of the material. The diffraction peaks can be indexed to determine the lattice parameters and confirm the monoclinic crystal system with the C2/c space group.[4]

Spectroscopic Analysis: FT-IR and Raman

Vibrational spectroscopy is used to identify the functional groups present in anhydrous calcium terephthalate and confirm the coordination of the carboxylate groups to the calcium ion.

Instruments:

-

Fourier-Transform Infrared (FT-IR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectrometer.

Procedure (FT-IR with ATR):

-

Sample Preparation: Place a small amount of the anhydrous calcium terephthalate powder directly onto the ATR crystal.

-

Data Collection: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic peaks. Key absorptions include the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻), and the absence of the broad O-H stretch from the carboxylic acid precursor.

Procedure (Raman Spectroscopy):

-

Sample Preparation: Place a small amount of the powder on a microscope slide or in a capillary tube.

-

Data Collection: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.

-

Data Analysis: Analyze the Raman spectrum for vibrational modes that are complementary to the FT-IR data, such as the aromatic C-C stretching vibrations of the terephthalate ring.

Visualizations

The following diagrams illustrate key experimental workflows and a conceptual pathway for the potential application of anhydrous calcium terephthalate in drug delivery.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Calcium Carbonate Nanoparticles on the Soil Burial Degradation of Polybutyleneadipate-Co-Butylenetherephthalate Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium terephthalate | C8H4CaO4 | CID 167516 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrated States of Calcium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrated states of calcium terephthalate (B1205515) (CaTP), a compound of interest in materials science and pharmaceutical development. This document details the structural, thermal, and spectroscopic properties of its known hydrated and anhydrous forms, offering a centralized resource for researchers in the field.

Introduction to Calcium Terephthalate and its Hydrates

Calcium terephthalate is a metal-organic framework (MOF) precursor and a coordination polymer formed between calcium ions (Ca²⁺) and terephthalate ligands. Its ability to form various hydrated states is of critical importance as the degree of hydration significantly influences its physicochemical properties, such as stability, solubility, and crystal structure. Understanding these hydrated forms is crucial for applications ranging from drug delivery systems to industrial catalysis. The most well-characterized forms are the trihydrate and the anhydrous state.

Physicochemical Properties of Calcium Terephthalate Hydrates

The properties of calcium terephthalate are intrinsically linked to its hydration state. The following tables summarize the key quantitative data for the known forms of calcium terephthalate.

Table 1: Crystallographic Data

| Parameter | Calcium Terephthalate Trihydrate (CaTP·3H₂O) | Anhydrous Calcium Terephthalate (CaTP) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 7.11 | 9.531 |

| b (Å) | 21.67 | 10.597 |

| c (Å) | 6.59 | 6.969 |

| α (°) | 90 | 90 |

| β (°) | 92.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1014.4 | 704.2 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.690 | 1.91 |

Table 2: Thermal Analysis Data

| Hydrated State | Dehydration Step | Temperature Range (°C) | Weight Loss (%) |

| CaTP·3H₂O | Step 1: CaTP·3H₂O → CaTP·H₂O + 2H₂O | ~80 - 150 | ~13.4 |

| Step 2: CaTP·H₂O → CaTP + H₂O | ~150 - 220 | ~6.7 | |

| Anhydrous CaTP | Decomposition | > 500 | - |

Table 3: FTIR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) - CaTP·3H₂O | Wavenumber (cm⁻¹) - Anhydrous CaTP | Assignment |

| O-H (water) | ~3400-3000 (broad) | Absent | Stretching vibrations of water molecules |

| C=O (carboxylate) | ~1570, ~1400 | ~1580, ~1420 | Asymmetric and symmetric stretching |

| C-H (aromatic) | ~3070 | ~3070 | Stretching vibrations |

| Ca-O | ~520 | ~520 | Stretching vibrations |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of calcium terephthalate hydrates.

Synthesis of Calcium Terephthalate Trihydrate (CaTP·3H₂O)

This protocol describes a common aqueous precipitation method for the synthesis of calcium terephthalate trihydrate.[1]

Materials:

-

Terephthalic acid (TPA)

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of terephthalic acid in a sodium hydroxide solution to form disodium (B8443419) terephthalate.

-

Prepare a separate aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the disodium terephthalate solution under constant stirring.

-

A white precipitate of calcium terephthalate trihydrate will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the product at room temperature or in a low-temperature oven (e.g., 40-50 °C) to obtain the crystalline trihydrate.

Characterization Techniques

Objective: To identify the crystalline phase and determine the unit cell parameters.

Procedure:

-

Grind a small amount of the calcium terephthalate sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5-50° 2θ).

-

Collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known standards or by performing Rietveld refinement to determine the crystal structure.

Objective: To determine the thermal stability and quantify the water content.

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and heat flow.

-

Place a small, accurately weighed amount of the calcium terephthalate hydrate (B1144303) sample (typically 3-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify dehydration and decomposition temperatures and to quantify the weight loss at each step.

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare the sample for analysis. For solid samples, this is typically done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the FTIR spectrometer.

-

Collect the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Structural Transformations and Signaling Pathways

The hydrated states of calcium terephthalate can be interconverted through changes in temperature and humidity. These transformations involve significant rearrangements of the crystal structure and the coordination environment of the calcium ion.

Dehydration Pathway

The thermal dehydration of calcium terephthalate trihydrate to its anhydrous form is a stepwise process. This transformation is crucial for understanding the material's stability under different environmental conditions.

Caption: Dehydration pathway of calcium terephthalate trihydrate.

Coordination Environment

The coordination number and geometry of the calcium ion change during the dehydration process. In the trihydrate, the calcium ion is typically coordinated to both the carboxylate oxygen atoms of the terephthalate ligand and water molecules. Upon dehydration, the water ligands are removed, leading to a change in the coordination environment and a restructuring of the crystal lattice.

References

preliminary investigation of calcium terephthalate as a metal-organic framework (MOF) precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-based Metal-Organic Frameworks (MOFs) are gaining significant attention as versatile materials for a range of applications, particularly in the biomedical field. Their inherent biocompatibility, low toxicity, and the abundance of calcium make them attractive alternatives to other metal-based MOFs. This technical guide provides a preliminary investigation into the use of calcium terephthalate (B1205515) as a precursor for synthesizing calcium-based MOFs (Ca-MOFs). We will explore various synthesis methodologies, delve into the characterization of these materials, and discuss their potential in drug delivery applications. This guide consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols, and utilizes visualizations to illustrate key processes and pathways.

Introduction to Calcium Terephthalate MOFs

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Calcium terephthalate MOFs are formed by the coordination of calcium ions (Ca²⁺) with terephthalic acid (TPA) or its deprotonated form, terephthalate. The resulting structures exhibit high porosity and surface area, making them suitable for applications such as gas storage, separation, and catalysis. In the context of drug development, the biocompatibility of calcium is a significant advantage, positioning Ca-MOFs as promising candidates for drug delivery systems.[1]

Synthesis Methodologies

Several methods have been developed for the synthesis of calcium terephthalate MOFs, each with its own advantages in terms of crystal size, morphology, and reaction conditions. The most common methods include hydrothermal, solvothermal, and mechanochemical synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of materials from high-temperature aqueous solutions under high vapor pressure. This method is widely used for the synthesis of MOFs due to its ability to produce well-defined crystals.

Experimental Protocol: Hydrothermal Synthesis of Ca-MOF [2]

-

Precursor Preparation:

-

Dissolve calcium carbonate (CaCO₃) and terephthalic acid (BDC) in a 1:1 molar ratio in deionized water and dimethylformamide (DMF), respectively.[2]

-

-

Reaction Setup:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.[2]

-

Seal the autoclave and place it in an oven.

-

-

Reaction Conditions:

-

Heat the autoclave to 110°C for 48 hours.[2]

-

-

Product Recovery:

-

Cool the autoclave to room temperature.

-

Collect the resulting solid product by filtration or centrifugation.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven or under vacuum.

-

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it uses an organic solvent or a mixture of solvents instead of water. This allows for a wider range of reaction temperatures and can influence the resulting MOF structure.[3][4]

Experimental Protocol: Solvothermal Synthesis of a Ca-MOF [3]

-

Precursor Preparation:

-

Dissolve a calcium salt (e.g., calcium chloride) and terephthalic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

-

Reaction Setup:

-

Place the precursor solution in a sealed reaction vessel, such as a Teflon-lined autoclave.[4]

-

-

Reaction Conditions:

-

Product Recovery:

A sustainable approach to solvothermal synthesis has been demonstrated using waste materials as precursors.[5]

Experimental Protocol: Sustainable Solvothermal Synthesis of Ca(BDC)(H₂O)₃ [5]

-

Precursor Preparation:

-

Reaction Conditions:

-

Heat the autoclave to 210°C for 15 hours.[5]

-

-

Product Recovery:

-

Follow the standard product recovery steps of cooling, filtration, washing, and drying.

-

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, such as grinding or milling, to initiate chemical reactions. This method is considered a green and scalable approach for MOF synthesis.[6][7]

Experimental Protocol: Mechanochemical Synthesis of Ca(BDC)(H₂O)₃ [5][8]

-

Precursor Preparation:

-

Reaction Setup:

-

Place the solid precursors in a ball milling jar.

-

Add a small amount of deionized water (40 µL).[5]

-

-

Reaction Conditions:

-

Shake the mixture for 20 minutes.[5]

-

-

Product Recovery:

-

The resulting powder is the Ca-MOF product.

-

Characterization of Calcium Terephthalate MOFs

The synthesized Ca-MOFs are characterized using various analytical techniques to determine their structure, morphology, porosity, and thermal stability.

Table 1: Characterization Techniques for Ca-MOFs

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, and crystallite size.[9] |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and surface features.[2] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile.[2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of coordination between the metal and ligand.[9] |

| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore size distribution. |

Quantitative Data

The properties of Ca-MOFs can vary depending on the synthesis method and conditions. The following tables summarize some of the quantitative data reported in the literature.

Table 2: Physical Properties of Selected Ca-MOFs

| MOF Name/Formula | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Particle Size | Reference |

| Ca-MOF | Hydrothermal | - | - | 461.9 ± 15 nm | [2] |

| [Ca(BDC)(DMF)(H₂O)]n | Solvothermal | - | - | - | [10] |

| [Ca(HBDC)(BDC)0.5(DMA)2]n | Solvothermal | - | - | - | [10] |

| Ca(BDC)(H₂O)₃ | Mechanochemical | - | - | - | [5] |

Table 3: Adsorption Capacities of Ca-MOFs

| MOF Name | Adsorbate | Maximum Adsorption Capacity (mg/g) | Reference |

| Ca-MOF | Lead (Pb²⁺) | 644.07 ± 47 | [2] |

| Ca-MOF | Cadmium (Cd²⁺) | 391.4 ± 26 | [2] |

| Ca-MOF | Copper (Cu²⁺) | 260.5 ± 14 | [2] |

Application in Drug Delivery

The inherent biocompatibility of calcium makes Ca-MOFs promising candidates for drug delivery systems. The porous structure of these MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner.[11][12] The drug release can be triggered by changes in the physiological environment, such as pH.[12][13]

Drug Loading and Release

Drug molecules can be loaded into MOFs through methods like impregnation or by being present during the synthesis (one-pot method).[11] The release of the drug is often achieved through the degradation of the MOF structure in the target environment, such as the acidic microenvironment of a tumor.[12][13]

Cellular Uptake

The entry of MOF nanoparticles into cells is a crucial step for intracellular drug delivery. The primary mechanism for the cellular uptake of nanoparticles is endocytosis.[14][15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of calcium terephthalate MOFs.

Caption: General workflow for the synthesis and characterization of Ca-TPA MOFs.

Cellular Uptake and Drug Release Pathway

While specific signaling pathways for calcium terephthalate MOFs are not yet well-defined, the following diagram illustrates the general mechanism of cellular uptake of MOF-based drug delivery systems via endocytosis and subsequent drug release.[14][15][16][17]

Caption: Cellular uptake of drug-loaded Ca-TPA MOFs via endocytosis.

Conclusion and Future Perspectives